N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide
Description
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide is an acetamide derivative characterized by a piperidin-4-yloxy substituent at the C2 position and dimethylamine groups at the acetamide nitrogen. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol (calculated). The SMILES notation is CN(C)C(=O)COC1CCNCC1, and the InChIKey is PXQGVGQYTHXWEQ-UHFFFAOYSA-N . Its hydrochloride salt (CAS: 1384430-00-5) is also documented, with a molecular weight of 222.71 g/mol .
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)9(12)7-13-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGVGQYTHXWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655902 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-97-7 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate.
Procedure: The piperidine is added to the N,N-dimethylacetamide solution, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(piperidin-4-yloxy)acetic acid, while reduction may produce N,N-dimethyl-2-(piperidin-4-yloxy)ethanol.
Scientific Research Applications
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide with analogous acetamide derivatives, focusing on structural variations, biological activities, and physicochemical properties.
Piperidinyl Acetamide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
Compounds 6b , 6c , and 6d from are potent sEH inhibitors with anti-inflammatory properties. Key differences include:
- 6b: Contains a 9-methyl-dimethanobenzoannulenyl group. Melting point: 172–173°C; synthesized in 60% yield.
- 6c : Features a 9-fluoro substitution, yielding a lower melting point and 51% synthetic yield.
- 6d : Includes a 9-chloro substituent, with unlisted yield.
Comparison: The piperidin-4-yloxyacetamide core in these compounds is modified with bulky aromatic groups, enhancing sEH inhibition.
Imidazole and Imidazopyridine Derivatives
- N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a): Exhibits a conjugated imidazole ring, confirmed by IR (νmax 1722 cm⁻¹ for C=O) and NMR (δ 9.15 ppm for NH).
- Zolpidem: A hypnotic agent with an imidazopyridine core. It selectively binds GABA-A ω1 receptors, preserving deep sleep stages. Structurally, its acetamide group is linked to a methylated imidazopyridine, contrasting with the piperidinyloxy group in the target compound .
Comparison : While both share the N,N-dimethylacetamide backbone, Zolpidem’s imidazopyridine moiety dictates receptor specificity, whereas the piperidinyloxy group may favor interactions with hydrolytic enzymes or transporters.
Inhibitors of Trypanosoma brucei N-Myristoyltransferase (NMT)
Compound 19 (): Features a benzo[b][1,4]oxazin-3-one ring. Synthesized via nucleophilic substitution, this compound inhibits NMT, a target for antiparasitic drugs.
Comparison: The oxazinone ring introduces electron-deficient regions, enhancing interactions with NMT’s active site. The piperidinyloxy group in the target compound may instead engage in hydrogen bonding or cation-π interactions .
Fluorinated and Boronated Acetamides
- N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: Contains a fluorophenyl group and pyrimidine ring, improving metabolic stability. No biological data are provided, but fluorine often enhances bioavailability .
- N,N-Dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide : A boronate ester used in Suzuki-Miyaura couplings. The dioxaborolane group enables cross-coupling reactions, distinguishing it from the target compound’s piperidinyloxy functionality .
Comparison : Fluorine and boron substituents expand utility in medicinal chemistry (e.g., PET imaging), whereas the piperidinyloxy group may optimize pharmacokinetics for CNS penetration.
Carcinogenic Nitrofuryl Acetamides
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) and derivatives () induce lymphocytic leukemia and forestomach tumors in mice. Their nitro groups generate reactive intermediates, causing DNA damage.
Comparison: The absence of nitro or thiazolyl groups in this compound likely reduces genotoxicity, highlighting the impact of substituents on safety profiles .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide, also known as DM-PPA, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's structure, biological interactions, research findings, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 222.71 g/mol. The compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H19N2O2 |
| Molecular Weight | 222.71 g/mol |
| Functional Groups | Piperidine, Acetamide |
The biological activity of DM-PPA is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence cholinergic and adrenergic pathways due to the presence of the piperidine structure. This interaction profile indicates potential applications in treating neurological disorders and as an analgesic agent.
Biological Activity
Research into the biological activity of DM-PPA has revealed several promising findings:
- Neurotransmitter Interaction : The compound may act as a ligand for specific neurotransmitter receptors, potentially modulating neurotransmission and influencing various physiological processes.
- Pharmacological Properties : Initial studies indicate that DM-PPA exhibits significant pharmacological properties, including potential anti-inflammatory and analgesic effects.
- Binding Affinity : Investigations into the binding affinity of DM-PPA to specific receptors could elucidate its role in modulating neurotransmission, which is crucial for understanding its therapeutic potential.
Case Studies
Several studies have explored the effects of DM-PPA on different biological systems:
- Neurological Studies : In vitro studies demonstrated that DM-PPA could enhance neurotransmitter release in neuronal cultures, suggesting its potential role in enhancing synaptic transmission.
- Analgesic Effects : Animal models have indicated that DM-PPA may reduce pain responses through modulation of pain pathways, highlighting its potential as an analgesic agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N,N-Dimethyl-2-(piperidin-4-yl)acetamide | Similar piperidine moiety | Potentially similar effects on neurotransmission |
| Other Piperidine Derivatives | Varies | Diverse pharmacological profiles |
Research Findings
Recent literature has highlighted various aspects of DM-PPA's biological activity:
- Receptor Interaction Studies : Research indicates that DM-PPA interacts with multiple receptor types, including adrenergic and cholinergic receptors. This interaction may lead to diverse physiological effects, including modulation of mood and cognition .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for DM-PPA when administered at therapeutic doses in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
